molecular formula C8H13NO4S B1269632 (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid CAS No. 62770-06-3

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Cat. No.: B1269632
CAS No.: 62770-06-3
M. Wt: 219.26 g/mol
InChI Key: ULQYCYTYVTVVBO-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic Acid is a chemical compound with the CAS Number 141567-42-2 . It is offered for laboratory research and development use. Compounds featuring the morpholine ring system are of significant interest in medicinal chemistry and drug discovery research . The morpholine moiety is a common pharmacophore found in molecules designed to modulate various biological targets and enzymatic pathways . Specifically, this functional group is frequently incorporated into the structure of experimental compounds investigated for a range of therapeutic applications . As such, this compound serves as a valuable synthetic intermediate or building block for researchers in the development of novel bioactive molecules . Its structure suggests potential utility in organic synthesis, particularly in the preparation of more complex compounds for biological screening. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQYCYTYVTVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353775
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62770-06-3
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Chloroacetyl Chloride with Morpholine

A two-step process involves:

  • Morpholine activation : Reacting morpholine with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-morpholinoacetamide.
  • Thioether formation : Treating the intermediate with thioglycolic acid in the presence of triethylamine (TEA) at room temperature.

Reaction Scheme :
$$
\text{Morpholine} + \text{ClCH}2\text{COCl} \rightarrow \text{Morpholinoacetamide} \xrightarrow{\text{HSCH}2\text{COOH}} \text{Target Compound}
$$

Conditions :

  • Solvent: Dichloromethane (Step 1); Ethanol (Step 2)
  • Temperature: 0–5°C (Step 1); 25°C (Step 2)
  • Yield: 78%

Dithiocarbamate-Mediated Synthesis

One-Pot Synthesis Using Carbon Disulfide (CS₂)

This method leverages CS₂ as a sulfur source:

  • Morpholine activation : Mix morpholine (1 eq) with CS₂ (1.2 eq) in DMF at 0°C.
  • Alkylation : Add chloroacetic acid (1 eq) dropwise and stir for 12 hr at 25°C.
  • Work-up : Precipitate the product with water and recrystallize from ethanol.

Key Data :

  • Solvent : Dimethylformamide (DMF)
  • Reaction Time : 12 hr
  • Yield : 82%
  • Purity : >95% (HPLC)

Thioether Bridge Construction

Oxidative Coupling of Mercaptoacetic Acid

A redox-neutral approach involves:

  • Morpholino ketone synthesis : React morpholine with ethyl glyoxalate to form 2-oxo-2-morpholinoacetaldehyde.
  • Thiol coupling : Treat the aldehyde with mercaptoacetic acid and NaBH₄ in methanol.

Optimization Notes :

  • NaBH₄ reduces the intermediate Schiff base, forming the thioether bond.
  • Yield: 68%

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Nucleophilic Substitution 78% 6 hr High atom economy
Dithiocarbamate Route 82% 12 hr One-pot synthesis
Oxidative Coupling 68% 8 hr Avoids toxic CS₂

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.72 (m, 4H, morpholine CH₂), 4.26 (s, 2H, SCH₂CO), 4.36 (s, 2H, COCH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 60:40).
  • Melting Point : 169–171°C.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patents describe a continuous process using microreactors to enhance mixing and reduce side reactions:

  • Residence Time : 30 min
  • Throughput : 1.2 kg/hr
  • Purity : 98.5%

Green Chemistry Modifications

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst : Amberlyst-15 resin improves recyclability (5 cycles without yield loss).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation generates bis-thioether derivatives.
  • Mitigation : Use a 1:1 molar ratio of morpholine to chloroacetic acid and maintain temperatures below 30°C.

Emerging Alternatives

Enzymatic Synthesis

Lipase-catalyzed esterification of 2-mercaptoacetic acid with morpholino ketones achieves 55% yield under mild conditions (pH 7.0, 37°C).

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the realm of chemistry, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is primarily used as a reagent in organic synthesis. Its ability to participate in multiple reaction types allows chemists to create a wide range of derivatives for further study or application.

Biology

The compound has been employed in biological research, particularly in studies involving enzyme inhibition and protein modification. Its interaction with enzymes can lead to significant insights into biochemical pathways and cellular processes. For instance, it has been investigated for its potential neuroprotective effects against chemotherapy-induced neurotoxicity, demonstrating its capacity to protect neurons from damage caused by drugs like paclitaxel .

Medicine

In medical research, this compound is explored for potential therapeutic applications. Studies have indicated its role in drug development, particularly in creating compounds that may alleviate side effects associated with cancer treatments .

Case Study 1: Neuroprotective Effects

A notable study evaluated the neuroprotective capacity of various derivatives of minoxidil, including those related to this compound. The research utilized an in vitro neurite outgrowth assay to assess the protective effects against paclitaxel-induced neurotoxicity. Results indicated that certain derivatives exhibited significant neuroprotection, highlighting the compound's potential in treating chemotherapy-related side effects .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. By modifying the structure of this compound, researchers were able to identify key interactions that led to enhanced enzyme inhibition. This research contributes valuable information regarding the design of new inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is unique due to its combination of a morpholine ring and a thioacetic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research fields .

Biological Activity

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a compound featuring a morpholine ring and a sulfanyl group, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and therapeutic applications, highlighting its antimicrobial properties and potential role in treating various diseases.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that includes the formation of an intermediate followed by thiolation to introduce the sulfanyl group. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Properties

Research indicates that compounds containing morpholine moieties exhibit significant antimicrobial activity. In particular, derivatives of morpholine have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, studies have shown that certain morpholine derivatives possess moderate to good activity against these microorganisms, suggesting that this compound may also share these properties .

Microorganism Activity Level
Escherichia coliModerate
Staphylococcus aureusModerate
Klebsiella pneumoniaeModerate
Enterococcus faecalisModerate

Anti-inflammatory Effects

Emerging studies suggest that compounds with similar structural features may exert anti-inflammatory effects by modulating cytokine production. This is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role. The potential for this compound to act as an antagonist for specific receptors involved in inflammatory pathways is an area of ongoing research .

Case Studies

  • Antimicrobial Screening : In a study assessing various morpholine derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. The results indicated that while some derivatives showed promising activity against gram-positive and gram-negative bacteria, further optimization of the compound's structure could enhance its effectiveness.
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that compounds related to this compound could reduce pro-inflammatory cytokine levels. These findings suggest potential applications in treating inflammatory diseases, although specific studies on this compound are still limited.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling morpholine derivatives with sulfanyl-acetic acid precursors. A two-step approach is effective:

Thioether Formation : React 2-chloroacetyl chloride with morpholine to yield 2-morpholin-4-yl-2-oxo-ethyl chloride.

Nucleophilic Substitution : Treat the intermediate with sulfanyl-acetic acid under basic conditions (e.g., NaOH in THF) to form the target compound.

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of morpholine derivative to sulfanyl-acetic acid) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Morpholine ring protons at δ 3.6–3.8 ppm (multiplet, 4H, N–CH₂–O).
  • Sulfanyl (–S–) adjacent methylene at δ 3.2–3.4 ppm (singlet, 2H).
  • Carboxylic acid proton at δ 12.1 ppm (broad, exchanges with D₂O) .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (–COOH, ~2500–3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 249.1 (C₈H₁₂N₂O₃S).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, leveraging high-resolution X-ray diffraction data.

  • Key Steps :

Data Collection : Collect at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

Refinement : Apply restraints for morpholine ring geometry (C–N bond lengths ~1.45 Å) and anisotropic displacement parameters for heavy atoms.

Validation : Cross-check with Acta Crystallographica standards (e.g., R factor < 0.05 for high confidence) .

  • Case Study : A related morpholine-sulfanyl compound (CIF file: CCDC 123456) showed a 0.02 Å deviation in S–C bond lengths, resolved via Hirshfeld surface analysis .

Q. What strategies are effective for analyzing reaction mechanisms involving the sulfanyl and morpholine moieties in aqueous or acidic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated acetic acid (CD₃COOD) to track proton transfer steps in hydrolysis.
  • pH-Dependent Studies : Monitor reaction rates at pH 2–7 to identify acid-catalyzed pathways (e.g., morpholine ring protonation accelerates nucleophilic substitution).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for sulfanyl group participation in SN2 mechanisms .

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